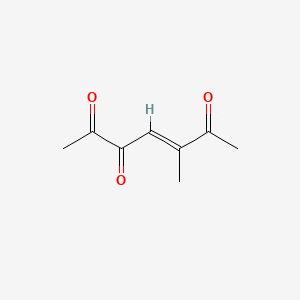

4-Heptene-2,3,6-trione, 5-methyl-

Description

Contextualization within Organic Triones and Related Carbonyl Compounds

As a trione (B1666649), 4-Heptene-2,3,6-trione, 5-methyl- is part of the extensive family of carbonyl compounds. These are characterized by the presence of a carbon-oxygen double bond. More specifically, it is an unsaturated trione due to the carbon-carbon double bond within its heptene (B3026448) backbone. This unsaturation, in conjunction with the three carbonyl groups, imparts a unique reactivity to the molecule, making it susceptible to a variety of chemical transformations.

The arrangement of the three ketone groups at positions 2, 3, and 6 of the heptene chain is a defining feature of this molecule. This specific placement influences the compound's electronic properties and steric profile, which in turn dictate its chemical behavior and potential for engaging in intra- and intermolecular interactions.

Historical Context of its Identification and Proposed Formation Pathways

The identification of 4-Heptene-2,3,6-trione, 5-methyl- is cataloged under the CAS Registry Number 72939-50-5. nih.gov While the specific historical details of its initial synthesis and characterization are not extensively documented in readily available literature, its structure suggests potential formation through condensation reactions. Such reactions are fundamental in organic synthesis for the creation of carbon-carbon bonds.

One plausible pathway for its formation is an aldol (B89426) condensation, a cornerstone reaction in carbonyl chemistry. This could involve the reaction of a diketone with another carbonyl compound. For instance, the self-condensation of a molecule like pyruvaldehyde (methylglyoxal) under specific conditions, or a crossed aldol condensation between two different carbonyl-containing precursors, could theoretically lead to the formation of this trione. The presence of the methyl group at the fifth position suggests that a methylated reactant would be a necessary component in such a synthetic route.

General Significance in Contemporary Chemical Research

In modern chemical research, compounds like 4-Heptene-2,3,6-trione, 5-methyl- are valuable as synthetic intermediates. The multiple reactive sites—the double bond and the three carbonyl groups—allow for a diverse range of chemical modifications. This makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and other elaborate organic structures.

The study of such polyfunctional molecules also contributes to a deeper understanding of fundamental chemical principles, including reaction mechanisms, stereochemistry, and the influence of functional group interplay on molecular properties. Although specific applications in materials science or pharmacology are not widely reported, the inherent reactivity of this trione suggests a potential for exploration in these and other fields of chemical science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72939-50-5 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

(E)-5-methylhept-4-ene-2,3,6-trione |

InChI |

InChI=1S/C8H10O3/c1-5(6(2)9)4-8(11)7(3)10/h4H,1-3H3/b5-4+ |

InChI Key |

QLIQXKXISJNMRN-SNAWJCMRSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C(=O)C)/C(=O)C |

Canonical SMILES |

CC(=CC(=O)C(=O)C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Heptene 2,3,6 Trione, 5 Methyl

Proposed Mechanistic Pathways for Formation (e.g., Aldol (B89426) Condensation of Diacetyl)

A plausible mechanistic pathway for the formation of 4-Heptene-2,3,6-trione, 5-methyl- involves the self-condensation of diacetyl (2,3-butanedione) followed by a subsequent reaction with another equivalent of a dicarbonyl compound. The core of this proposed pathway is the aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.comreddit.com

The initial step would involve the deprotonation of a methyl group of diacetyl by a base to form an enolate. This enolate would then act as a nucleophile, attacking the carbonyl carbon of a second diacetyl molecule. The resulting aldol addition product, a β-hydroxy ketone, can then undergo dehydration to form an α,β-unsaturated ketone.

Strategies for De Novo Synthesis of 4-Heptene-2,3,6-trione, 5-methyl-

The de novo synthesis of 4-Heptene-2,3,6-trione, 5-methyl- can be approached through multi-step syntheses or more streamlined one-pot reaction protocols.

Multi-step synthesis provides a high degree of control over the assembly of the target molecule, allowing for the purification of intermediates at each stage. orgsyn.org A general multi-step approach to 4-Heptene-2,3,6-trione, 5-methyl- could involve the following conceptual steps:

Formation of a Key Intermediate: A crucial step would be the synthesis of a precursor containing a significant portion of the carbon skeleton and some of the required oxygen functionalities. For instance, a synthetic equivalent of the product of the initial aldol condensation of diacetyl could be prepared.

Chain Elongation: The key intermediate would then be subjected to a chain elongation reaction to introduce the remaining carbon atoms. This could be achieved through various methods, such as another aldol reaction or a Wittig-type reaction.

Functional Group Manipulation: The final steps would involve the adjustment of oxidation states to yield the three ketone groups. This might include the oxidation of alcohol functionalities or the hydration of alkynes.

An example of a multi-step synthesis of a related compound, (E)-5-Methylhept-2-en-4-one, highlights a four-step aldol-based sequence which avoids highly toxic reagents and relies on distillation for purification, suggesting a "green" and scalable approach. mdpi.com Such a strategy, adapted to introduce the additional ketone groups, could be a viable route to 4-Heptene-2,3,6-trione, 5-methyl-.

| Table 1: Conceptual Multi-Step Synthesis Approach | |

| Step | Description |

| 1 | Synthesis of a C4 or C5 carbonyl-containing intermediate. |

| 2 | Carbon-carbon bond formation to append the remaining carbon atoms. |

| 3 | Oxidation of precursor functional groups (e.g., alcohols) to ketones. |

| 4 | Final purification of 4-Heptene-2,3,6-trione, 5-methyl-. |

One-pot reactions offer advantages in terms of efficiency, reduced waste generation, and time savings by combining multiple reaction steps in a single flask without the isolation of intermediates. organic-chemistry.orgmdpi.com A hypothetical one-pot synthesis of 4-Heptene-2,3,6-trione, 5-methyl- could involve the sequential addition of reagents to drive a cascade of reactions. For instance, a tandem aldol condensation-oxidation sequence could be envisioned.

Such a protocol would require careful selection of reaction conditions (catalyst, solvent, temperature) to ensure the compatibility of all reagents and intermediates and to selectively favor the desired reaction pathway. While specific one-pot syntheses for this exact trione (B1666649) are not prominently documented, the general principles have been successfully applied to the synthesis of various complex heterocyclic compounds. organic-chemistry.orgnih.govresearchgate.net

Precursor Chemistry and Starting Material Considerations

The choice of starting materials is critical for an efficient synthesis. Based on the proposed synthetic pathways, logical precursors for 4-Heptene-2,3,6-trione, 5-methyl- include:

Diacetyl (2,3-Butanedione): As a readily available and inexpensive starting material, diacetyl is a prime candidate for constructing the core of the molecule through self-condensation.

Pyruvic Aldehyde (Methylglyoxal): This three-carbon α-ketoaldehyde could serve as a building block for a portion of the molecule.

Acetone and other simple ketones: These could be used as starting points for generating the necessary enolates or as electrophilic partners in condensation reactions. masterorganicchemistry.com

Ethyl acetoacetate: This β-keto ester is a versatile precursor in organic synthesis and could be used to introduce a four-carbon unit with existing carbonyl functionality. libretexts.org

The selection of precursors would also depend on the desired synthetic strategy, with simpler, more readily available starting materials being preferable for large-scale production.

| Table 2: Potential Precursors and Their Role | |

| Precursor | Potential Role in Synthesis |

| Diacetyl (2,3-Butanedione) | Key building block for aldol condensation. |

| Pyruvic Aldehyde (Methylglyoxal) | Three-carbon building block. |

| Acetone | Source of enolates or as a carbonyl electrophile. |

| Ethyl acetoacetate | Versatile four-carbon building block. |

Chemical Derivatization for Synthetic Transformations and Characterization (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatization)

Chemical derivatization plays a crucial role in both the synthesis and characterization of carbonyl compounds like 4-Heptene-2,3,6-trione, 5-methyl-. In a synthetic context, derivatization can be used to protect certain functional groups while others are being manipulated.

For characterization, particularly for analysis by gas chromatography (GC), derivatization is often necessary to improve the volatility and thermal stability of polar analytes. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common derivatizing agent for carbonyl compounds. It reacts with the ketone or aldehyde functional group to form a stable oxime derivative. This process is particularly useful for the analysis of multi-oxygenated volatile compounds.

The PFBHA derivatization reaction proceeds via nucleophilic addition of the hydroxylamine (B1172632) to the carbonyl carbon, followed by the elimination of a water molecule to form the PFBHA-oxime. The resulting derivative is more volatile and can be readily detected by GC, often with electron capture detection (ECD) due to the presence of the pentafluorobenzyl group, which provides high sensitivity. While no specific studies on the PFBHA derivatization of 4-Heptene-2,3,6-trione, 5-methyl- are available, this technique represents a standard and powerful tool for the analysis of such polyketone compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Heptene 2,3,6 Trione, 5 Methyl

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 4-Heptene-2,3,6-trione, 5-methyl-, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight, which is 154.16 g/mol . nih.gov

High-resolution mass spectrometry would allow for the determination of the exact molecular formula, C8H10O3, by providing a highly accurate mass measurement. nih.gov The fragmentation pattern observed in the mass spectrum would offer valuable insights into the compound's structure. Key fragmentation pathways would likely involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl groups and the loss of small neutral molecules.

Predicted Mass Spectrometry Data:

| Technique | Predicted Observation | Interpretation |

| Electron Ionization (EI-MS) | Molecular ion peak (M+) at m/z 154 | Confirms the molecular weight of the compound. |

| Fragment ion at m/z 111 | Corresponds to the loss of the acetyl group (CH3CO). | |

| Fragment ion at m/z 83 | Suggests the loss of a second carbonyl group. | |

| Fragment ion at m/z 69 | Indicative of further fragmentation of the heptene (B3026448) chain. | |

| Fragment ion at m/z 43 | A common fragment representing the acetyl cation [CH3CO]+. | |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement of the molecular ion | Would confirm the elemental composition as C8H10O3. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For 4-Heptene-2,3,6-trione, 5-methyl-, the spectra would be dominated by the characteristic vibrations of its carbonyl (C=O) and carbon-carbon double bond (C=C) groups.

The three carbonyl groups would likely give rise to strong absorption bands in the IR spectrum in the region of 1650-1730 cm-1. The exact positions of these bands would be influenced by the electronic environment of each carbonyl group. The C=C stretching vibration would be expected to appear around 1600-1680 cm-1. Raman spectroscopy would also be a valuable tool, as the C=C bond, being more polarizable, would likely show a strong Raman signal.

Predicted Vibrational Spectroscopy Data:

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| C-H (alkane) | 2850-2960 | 2850-2960 |

| C=O (ketone) | 1680-1725 (strong) | 1680-1725 (weak) |

| C=C (alkene) | 1600-1680 (variable) | 1600-1680 (strong) |

| C-C | 1000-1200 | 1000-1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide crucial information about the carbon skeleton and the environment of the hydrogen atoms in 4-Heptene-2,3,6-trione, 5-methyl-. nih.gov

In the ¹H NMR spectrum, distinct signals would be expected for the different types of protons present in the molecule. The chemical shifts of these signals would be influenced by the neighboring functional groups. For instance, the protons on the carbon atoms adjacent to the carbonyl groups would be deshielded and appear at a higher chemical shift. docbrown.info

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon atoms of the carbonyl groups would be expected to resonate at the lowest field (highest chemical shift), typically in the range of 190-220 ppm.

Predicted ¹H NMR Data (in CDCl₃):

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (at C-1) | ~2.2 | Singlet | 3H |

| CH (at C-4) | ~6.5 | Singlet | 1H |

| CH₃ (at C-5) | ~1.9 | Singlet | 3H |

| CH₃ (at C-7) | ~2.1 | Singlet | 3H |

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | ~25-30 |

| C-2 (C=O) | ~195-205 |

| C-3 (C=O) | ~190-200 |

| C-4 (=CH) | ~130-140 |

| C-5 (=C-CH₃) | ~140-150 |

| C-6 (C=O) | ~200-210 |

| C-7 (CH₃) | ~25-30 |

| C-8 (CH₃ on C-5) | ~15-20 |

X-ray Crystallography for Solid-State Structure Determination of Analogues and Derivatives

X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. To perform this analysis on 4-Heptene-2,3,6-trione, 5-methyl-, a suitable single crystal of the compound or a derivative would first need to be grown. mdpi.com

While no crystal structure for 4-Heptene-2,3,6-trione, 5-methyl- itself is reported, the analysis of a crystalline analog would provide invaluable data. researchgate.net It would confirm the connectivity of the atoms and provide insights into the preferred conformation of the molecule in the solid state, including the planarity of the enone system and the orientation of the methyl groups.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) would be a particularly suitable method for the analysis of 4-Heptene-2,3,6-trione, 5-methyl-, given its likely volatility. nih.gov

In a GC-MS analysis, the compound would be separated from any impurities based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to elute from the column, would be a characteristic property under a specific set of conditions. Upon elution, the compound would be introduced into the mass spectrometer, which would provide a mass spectrum that could be used for identification by comparing it to a library of known spectra or by analyzing its fragmentation pattern as described in section 3.1. nih.govnist.gov This combination of techniques allows for both the separation and identification of the compound in a single analysis.

Chemical Reactivity and Mechanistic Pathways of 4 Heptene 2,3,6 Trione, 5 Methyl

Michael Addition Reactivity with Nucleophilic Species (e.g., thiols, amines)

The α,β-unsaturated ketone moiety in 4-Heptene-2,3,6-trione, 5-methyl- is a classic Michael acceptor. The electron-withdrawing effect of the conjugated carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon (C5) electrophilic and susceptible to attack by soft nucleophiles in a conjugate addition reaction. wikipedia.org

With Thiols: Thiols are excellent nucleophiles for Michael additions to enones. benthamdirect.com The reaction of 4-Heptene-2,3,6-trione, 5-methyl- with a thiol (R-SH) is expected to proceed via the 1,4-addition of the thiolate anion to the C4-C5 double bond. This reaction can often proceed without a catalyst, although bases are commonly used to generate the more nucleophilic thiolate anion. benthamdirect.comingentaconnect.comingentaconnect.com The reaction is generally thermodynamically controlled. organic-chemistry.org The addition of a thiol to the enone system would result in the formation of a thioether adduct. In some cases, ionic liquids have been shown to be effective solvents for this transformation. rsc.orgrsc.org

With Amines: Primary and secondary amines are also competent nucleophiles for the Michael addition to α,β-unsaturated ketones. acs.orgacs.org The reaction of 4-Heptene-2,3,6-trione, 5-methyl- with an amine would lead to the formation of a β-amino ketone derivative. The reaction is typically initiated by the nucleophilic attack of the amine on the β-carbon of the enone. The stereoselectivity of such additions can be influenced by the reaction conditions and the structure of the reactants. For instance, two-fold syn-selective Michael addition of amines to bis-enones has been observed, leading to the formation of cyclic ureas after subsequent reactions. acs.org

| Nucleophile | Expected Product Structure | Reaction Type |

| Thiol (R-SH) | 5-methyl-5-(alkylthio)heptane-2,3,6-trione | Michael Addition |

| Amine (R-NH2) | 5-amino-5-methylheptane-2,3,6-trione | Michael Addition |

Carbonyl Reactivity and Condensation Reactions (e.g., with active methylenic compounds, o-phenylenediamine (B120857), drawing insights from studies on other triones)

The three carbonyl groups of 4-Heptene-2,3,6-trione, 5-methyl- exhibit differential reactivity towards nucleophiles. The C3 and C6 ketones are expected to be more reactive than the C2 ketone, which is part of a vicinal dicarbonyl system. These carbonyl groups can participate in a variety of condensation reactions.

With Active Methylene (B1212753) Compounds: The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base. purechemistry.orgmychemblog.comthermofisher.com The carbonyl groups of 4-Heptene-2,3,6-trione, 5-methyl- can react with active methylene compounds like malonic esters or β-diketones. purechemistry.orgresearchgate.net This reaction would lead to the formation of a new carbon-carbon double bond. The reaction proceeds through deprotonation of the active methylene compound to form a strong nucleophile, which then attacks the carbonyl carbon. purechemistry.org Subsequent elimination of water yields the α,β-unsaturated product. mychemblog.com

With o-phenylenediamine: Vicinal dicarbonyl compounds are known to react with o-phenylenediamine to form quinoxalines. Therefore, it is anticipated that the 2,3-dione functionality of 4-Heptene-2,3,6-trione, 5-methyl- would undergo a condensation reaction with o-phenylenediamine to yield a quinoxaline (B1680401) derivative. This reaction typically proceeds in the presence of a catalytic amount of acid. researchgate.net

| Reagent | Expected Product Type | Reactive Site on Trione (B1666649) |

| Active Methylene Compound | Substituted Alkene | C2, C3, or C6 Carbonyl |

| o-phenylenediamine | Quinoxaline | C2 and C3 Carbonyls |

Electrophilic and Nucleophilic Substitution Reactions

Due to the presence of multiple functional groups, both electrophilic and nucleophilic substitution reactions are plausible, although the latter are more likely given the electron-deficient nature of the carbon skeleton. Nucleophilic substitution reactions are not expected to be a primary mode of reactivity for the core structure of 4-Heptene-2,3,6-trione, 5-methyl-, as there are no inherent leaving groups. However, derivatives of this compound could be designed to undergo such reactions.

Electrophilic substitution reactions are generally associated with aromatic systems and are not directly applicable to the aliphatic backbone of this trione. nih.gov

Oxidation and Reduction Chemistry

Oxidation: The α,β-unsaturated ketone moiety can be susceptible to oxidation, potentially leading to epoxidation of the double bond or cleavage of the carbon-carbon double bond. tandfonline.comoup.com The reaction with reagents like sodium perborate (B1237305) in water can yield the corresponding α,β-epoxyketone. tandfonline.com The allylic methyl group could also be a site for oxidation under certain conditions.

Reduction: The reduction of α,β-unsaturated ketones can be selective, targeting either the carbon-carbon double bond or the carbonyl group. rsc.orgresearchgate.netmdpi.comacs.orgacs.org Catalytic hydrogenation can lead to the reduction of both the alkene and the ketone functionalities. However, chemoselective reduction of the C=C double bond can be achieved using specific reagents like a copper-catalyzed hydroboration/protodeboronation strategy, yielding the corresponding saturated trione. rsc.org Conversely, selective 1,2-reduction of the carbonyl group to an allylic alcohol can be accomplished using reagents like those employed in the Luche reduction. acs.org

| Reagent Type | Expected Outcome |

| Oxidizing Agent (e.g., Sodium Perborate) | Epoxidation of the C=C bond |

| Reducing Agent (e.g., Catalytic Hydrogenation) | Reduction of C=C and C=O bonds |

| Chemoselective Reducing Agent (e.g., Cu-catalyzed hydroboration) | Reduction of C=C bond |

| Chemoselective Reducing Agent (e.g., Luche conditions) | Reduction of C=O to alcohol |

Cycloaddition Chemistry Involving the Alkene Moiety

The electron-deficient alkene in the α,β-unsaturated ketone system of 4-Heptene-2,3,6-trione, 5-methyl- makes it a suitable dienophile in Diels-Alder reactions and a participant in [2+2] photocycloadditions.

[2+2] Photocycloaddition: Enones can undergo photochemical [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. wikipedia.orgorganicreactions.orgscripps.edu This reaction proceeds through a stepwise mechanism involving a diradical intermediate upon photoexcitation. wikipedia.org The stereochemistry of the product is often predictable, with the reaction occurring on the less hindered faces of the enone and alkene.

[3+2] Cycloaddition: In some cases, enones can participate in [3+2] cycloaddition reactions. For instance, the oxidation of enones with a Cu(II) complex can lead to a regioselective [3+2] cycloaddition, furnishing highly functionalized cyclopentenes. researchgate.net

Free Radical Reaction Pathways

Free radical reactions involving 4-Heptene-2,3,6-trione, 5-methyl- could be initiated at several sites. The reaction of OH radicals with α,β-unsaturated ketones is known to proceed primarily through the addition to the C=C double bond. copernicus.orgcopernicus.org This would lead to the formation of a radical intermediate that can undergo further reactions, such as reaction with nitrogen oxides in the atmosphere. copernicus.orgcopernicus.org The atmospheric oxidation of similar unsaturated ketones has been studied, revealing complex reaction mechanisms and a variety of oxidation products. acs.org Additionally, Mn(III)-based oxidative free-radical cyclizations of unsaturated ketones have been reported, suggesting that under appropriate conditions, radical pathways can lead to the formation of new cyclic structures. nih.gov The initiation of free radical reactions can occur through thermal or photochemical homolytic bond cleavage. researchgate.net

Theoretical and Computational Chemistry Studies on 4 Heptene 2,3,6 Trione, 5 Methyl

Electronic Structure and Molecular Geometry Optimizations

The foundational aspect of understanding a molecule lies in its electronic structure and three-dimensional arrangement of atoms. Computational chemistry offers a powerful lens to explore these characteristics with high precision.

Theoretical investigations into the electronic properties and geometry of 4-Heptene-2,3,6-trione, 5-methyl- would typically employ Density Functional Theory (DFT) and various ab initio methods. researchgate.netresearchgate.net DFT, with functionals like B3LYP, is a popular choice due to its balance of computational cost and accuracy for organic molecules. nih.gov Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (UMP2), and Coupled Cluster theory (CCSD(T)), offer higher levels of theory, providing a more rigorous description of electron correlation at a greater computational expense. researchgate.netstackexchange.com

These calculations begin with the optimization of the molecular geometry to find the lowest energy structure. The process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 4-Heptene-2,3,6-trione, 5-methyl-, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Given the IUPAC name (E)-5-methylhept-4-ene-2,3,6-trione, the initial geometry for the C4=C5 double bond would be set to the E (trans) configuration. nih.gov

The choice of basis set, such as 6-31G(d) or larger sets like aug-cc-pVTZ, is crucial in these calculations as it defines the set of functions used to build the molecular orbitals. A larger basis set generally yields more accurate results.

The presence of multiple single bonds in 4-Heptene-2,3,6-trione, 5-methyl- allows for various spatial arrangements of its atoms, known as conformations. acs.orgacs.org A thorough conformational analysis is essential to identify the most stable conformers, which are the ones that are most populated at a given temperature.

For this molecule, key rotations would occur around the C2-C3, C3-C4, and C5-C6 single bonds. The planarity of the α,β-unsaturated ketone moiety is a critical factor, with the s-cis and s-trans conformations about the C3-C4 bond being of particular interest. ic.ac.ukimperial.ac.uk The relative energies of these conformers are influenced by a balance of electronic effects, such as conjugation, and steric hindrance between the substituent groups.

Computational methods can systematically explore the potential energy surface by rotating these bonds and calculating the energy of each resulting conformer. The results of such an analysis would reveal the global minimum energy structure and other low-energy conformers, providing insight into the molecule's flexibility and the spatial relationships between the three carbonyl groups.

Prediction and Interpretation of Spectroscopic Data

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results to confirm the structure and understand its electronic and vibrational properties. researchgate.netnih.govic.ac.uk

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Calculations of vibrational frequencies are typically performed after a geometry optimization. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. nih.gov

For 4-Heptene-2,3,6-trione, 5-methyl-, the calculated IR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of the three carbonyl (C=O) groups. Due to their different chemical environments, they would likely appear at slightly different frequencies. The C=C stretching vibration of the alkene would also be a prominent feature. The table below presents a hypothetical set of calculated vibrational frequencies for key functional groups in the molecule.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Ketone at C2) | Stretching | 1725-1705 |

| C=O (Ketone at C3) | Stretching | 1715-1695 |

| C=O (Ketone at C6) | Stretching | 1720-1700 |

| C=C (Alkene) | Stretching | 1650-1600 |

| C-H (sp³ hybridized) | Stretching | 2990-2850 |

| C-H (sp² hybridized) | Stretching | 3100-3000 |

This table contains predicted data based on typical values for similar functional groups and is for illustrative purposes.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict UV-Vis spectra. mdpi.comyoutube.com

The calculations involve determining the excitation energies from the ground state to various excited states. These excitation energies correspond to the wavelengths of light absorbed by the molecule. For 4-Heptene-2,3,6-trione, 5-methyl-, the presence of the α,β-unsaturated ketone system is expected to give rise to characteristic electronic transitions.

The most significant transitions would likely be the π → π* transition, associated with the conjugated system, and the n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the carbonyl groups. The calculated spectrum would show the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

| Electronic Transition | Predicted λmax (nm) | Relative Intensity |

| π → π | 220-250 | Strong |

| n → π | 310-340 | Weak |

This table contains predicted data based on typical values for α,β-unsaturated ketones and is for illustrative purposes. nih.govyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei, such as ¹H and ¹³C. nih.gov

Computational methods can predict NMR chemical shifts with a good degree of accuracy. biorxiv.orgnih.gov These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The chemical shifts are calculated relative to a standard reference compound, usually tetramethylsilane (B1202638) (TMS).

For 4-Heptene-2,3,6-trione, 5-methyl-, the predicted ¹H and ¹³C NMR spectra would show distinct signals for each chemically non-equivalent nucleus. The chemical shifts would be influenced by the electronic environment, including the presence of electronegative oxygen atoms and the π-system of the double bond.

Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (at C1) | 2.1-2.3 |

| -CH₃ (at C5-methyl) | 1.8-2.0 |

| -CH₃ (at C7) | 2.2-2.4 |

This table contains predicted data based on typical values for similar functional groups and is for illustrative purposes. youtube.comdocbrown.info

Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (at C2) | 195-205 |

| C=O (at C3) | 190-200 |

| C=O (at C6) | 200-210 |

| C=C (at C4) | 135-145 |

| C=C (at C5) | 140-150 |

| -CH₃ (at C1) | 25-35 |

| -CH₃ (at C5-methyl) | 15-25 |

This table contains predicted data based on typical values for similar functional groups and is for illustrative purposes.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. cuny.edu For a molecule like 4-Heptene-2,3,6-trione, 5-methyl-, this involves modeling reaction pathways, such as enolization, cycloaddition, or nucleophilic attack, to identify the most energetically favorable routes.

Detailed research findings would involve calculating the geometries of reactants, products, and crucial intermediates. The transition state (TS), representing the highest energy point along the reaction coordinate, is located and characterized. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of reaction kinetics. Calculations are often performed using various functionals, such as B3LYP or M06-2X, to ensure the reliability of the results. cuny.edu For instance, a hypothetical study on the intramolecular aldol-type cyclization of 4-Heptene-2,3,6-trione, 5-methyl- could yield data on the energies of the stationary points along the reaction pathway.

Interactive Table 1: Hypothetical Reaction Coordinate Data for a Cyclization Reaction

The following table illustrates the type of data generated from a transition state analysis for a proposed reaction pathway. These values are representative and for explanatory purposes.

| Species | Description | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| R | Reactant (4-Heptene-2,3,6-trione, 5-methyl-) | 0.00 | N/A |

| TS1 | First Transition State | +25.4 | -350.2i |

| INT | Intermediate | +5.2 | N/A |

| TS2 | Second Transition State | +18.9 | -288.5i |

| P | Product (Cyclized form) | -10.7 | N/A |

Reactivity Descriptors and Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting how a molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a measure of molecular stability and reactivity. youtube.com

From these orbital energies, global reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of a molecule's reactivity.

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures resistance to change in electron distribution.

Electronic Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it describes the escaping tendency of electrons.

Global Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the molecule's ability to act as an electrophile.

Interactive Table 2: Hypothetical Reactivity Descriptors

This table provides illustrative values for FMO energies and global reactivity descriptors for 4-Heptene-2,3,6-trione, 5-methyl-, as would be determined by DFT calculations.

| Parameter | Description | Illustrative Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | 2.35 |

| Electronegativity (χ) | Measure of electron-attracting power | 4.45 |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 4.21 |

Solvent Effects and Environmental Influence on Chemical Properties

The chemical properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.net

For 4-Heptene-2,3,6-trione, 5-methyl-, studies would investigate how key properties change from the gas phase to various solvents. This could include changes in conformational stability, dipole moment, and the energies of the frontier orbitals. For example, polar solvents might stabilize a more polar conformer or transition state, thereby altering reaction rates or product ratios. The effect on electronic transitions can also be predicted by calculating the UV-Vis absorption spectrum in different media.

Interactive Table 3: Hypothetical Solvent Effects on Molecular Properties

This table demonstrates how key computed properties of 4-Heptene-2,3,6-trione, 5-methyl- might vary in different solvent environments.

| Property | Gas Phase (ε=1) | Dichloromethane (ε=8.9) | Acetonitrile (ε=37.5) | Water (ε=78.4) |

| Dipole Moment (Debye) | 2.5 D | 3.1 D | 3.8 D | 4.1 D |

| HOMO-LUMO Gap (eV) | 4.70 eV | 4.65 eV | 4.61 eV | 4.59 eV |

| λ_max (nm) | 285 nm | 291 nm | 295 nm | 297 nm |

Molecular Dynamics and Docking Simulations for Interaction Modeling

To understand how 4-Heptene-2,3,6-trione, 5-methyl- might interact with larger systems, such as biological macromolecules or material surfaces, molecular dynamics (MD) and docking simulations are employed. nih.gov

Molecular Docking predicts the preferred orientation and binding affinity of a molecule when it forms a complex with a target, such as an enzyme's active site. The process involves sampling a vast number of positions and conformations of the ligand (the small molecule) within the binding site of the receptor and scoring them based on an energy function.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. rsc.org An MD simulation of 4-Heptene-2,3,6-trione, 5-methyl- complexed with a protein, for example, could reveal the stability of the docked pose, identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and calculate the binding free energy, providing a more rigorous assessment of the interaction strength. nih.gov

Interactive Table 4: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

This table shows sample output from a molecular docking study, which is essential for assessing the potential of a compound to bind to a biological target.

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -7.2 | LYS 22, ASP 84 | Hydrogen Bond, Electrostatic |

| 2 | -6.8 | LEU 81, VAL 30 | Hydrophobic |

| 3 | -6.5 | PHE 82 | π-π Stacking |

Coordination Chemistry and Complexation Studies of Trione Systems

Ligand Design Principles for Multidentate Coordination

The design of multidentate ligands is a strategic endeavor aimed at creating molecules that can bind to a central metal ion through multiple donor atoms, leading to the formation of stable chelate rings. The chelate effect describes the enhanced thermodynamic stability of a complex containing one or more chelate rings compared to a complex with analogous monodentate ligands. This increased stability is primarily an entropy-driven effect.

In the context of trione (B1666649) systems like heptane-2,4,6-trione, the presence of multiple keto groups offers several potential coordination sites. The enol form of these β-dicarbonyl and β-tricarbonyl compounds is often the species that participates in complexation, where the deprotonated hydroxyl group and a carbonyl oxygen can coordinate to a metal ion, forming a six-membered chelate ring.

The design principles for creating multidentate ligands from these trione precursors often involve Schiff base condensation reactions. By reacting the trione with a diamine, such as 1,2-diaminoethane, it is possible to synthesize macrocyclic ligands. These macrocycles can present a pre-organized cavity of donor atoms, making them highly selective for certain metal ions based on size and preferred coordination geometry. The resulting Schiff base macrocycles are often tetradentate, with two imine nitrogens and two enolate oxygens available for coordination. The substituents on the trione backbone and the nature of the diamine linker can be systematically varied to fine-tune the electronic and steric properties of the ligand, thereby influencing the structure and reactivity of the resulting metal complex.

Formation of Metal Chelates with Trione Analogues (e.g., Heptane-2,4,6-trione and its derivatives)

The formation of metal chelates with heptane-2,4,6-trione and its derivatives has been demonstrated, particularly with transition metals such as copper(II) and nickel(II). These metal ions readily react with the trione ligand, often in its enolic form, to create stable complexes.

A significant area of investigation has been the synthesis of macrocyclic Schiff base complexes. For instance, the reaction of heptane-2,4,6-trione with 1,2-diaminoethane can yield a macrocyclic ligand. This macrocycle can then coordinate with metal ions like copper(II) and nickel(II) to form mononuclear complexes. nih.govrsc.orgacs.org The formation of these complexes can be achieved through a direct reaction of the pre-synthesized macrocycle with a metal salt or via a template synthesis, where the metal ion is present during the condensation reaction and helps to direct the formation of the macrocyclic structure. acs.org

Studies have also explored the formation of both 1:1 and 2:2 metal-to-ligand complexes between heptane-2,4,6-trione and metal ions like nickel(II) and cobalt(II) in solution. researchgate.net The stoichiometry of the resulting complex can be influenced by the reaction conditions and the specific metal ion used.

The table below summarizes the properties of heptane-2,4,6-trione and its known metal complexes.

| Compound/Complex | Formula | Molar Mass ( g/mol ) | Appearance | Notes |

| Heptane-2,4,6-trione | C₇H₁₀O₃ | 142.15 | White solid | Exists mainly in the enol form. nih.gov |

| Cu(daen) | C₁₈H₂₆CuN₄O₂ | 393.97 | Greenish-brown precipitate | Macrocyclic complex with 1,2-diaminoethane. acs.org |

| Ni(daen) | C₁₈H₂₆N₄NiO₂ | 389.12 | - | Macrocyclic complex with 1,2-diaminoethane. acs.org |

Note: "daen" refers to the macrocyclic Schiff base ligand derived from heptane-2,4,6-trione and 1,2-diaminoethane.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes is crucial for understanding their properties and potential applications. A variety of spectroscopic techniques are employed for this purpose.

For the macrocyclic complexes formed between heptane-2,4,6-trione derivatives and metal ions like copper(II) and nickel(II), infrared (IR) spectroscopy provides valuable information. The absence of free N-H and C=O stretching vibrations in the IR spectra of the complexes, coupled with the appearance of bands corresponding to coordinated C=N groups, supports the formation of the macrocyclic Schiff base and its coordination to the metal center. acs.org

Mass spectrometry is used to confirm the molecular weight of the complexes, with parent ion peaks corresponding to the expected formulation of the metal-ligand species. acs.org

Diffuse reflectance spectroscopy has been used to infer the geometry of the metal centers. For the copper(II) and nickel(II) complexes of the macrocycle derived from heptane-2,4,6-trione and 1,2-diaminoethane, the electronic spectra show absorption bands that are suggestive of a square planar configuration around the metal ion. acs.org

The table below presents some spectroscopic data for the Cu(II) and Ni(II) complexes of the macrocycle derived from heptane-2,4,6-trione and 1,2-diaminoethane.

| Complex | IR Bands (cm⁻¹) | Mass Spec (m/z) | Diffuse Reflectance (λ_max, nm) | Proposed Geometry |

| Cu(daen) | 3160 (N-H, H-bonded), 1630 (C=N, coordinated), 1590 | 393 (parent ion) | 623 | Square planar |

| Ni(daen) | 3220, 1640, 1590 | 388 (parent ion) | 585 | Square planar |

Data sourced from Fenton, D. E., & Gayda, S. E. (1974). acs.org

Reactivity and Catalytic Potential of Trione-Metal Complexes

The reactivity of metal complexes is intrinsically linked to the nature of the metal center and the surrounding ligand environment. The presence of multiple keto groups and the potential for forming extended conjugated systems in trione-based ligands can influence the redox properties of the metal center, making these complexes interesting candidates for catalysis.

While specific catalytic applications of metal complexes of 4-Heptene-2,3,6-trione, 5-methyl- or its close analogue heptane-2,4,6-trione are not extensively documented, the general principles of catalysis by metal complexes suggest potential avenues for their use. Metal complexes are known to catalyze a wide range of reactions, including oxidations and reductions, by providing alternative reaction pathways with lower activation energies. nih.gov

The design of the ligand plays a crucial role in dictating the catalytic activity. For instance, the electronic properties of the ligand can modulate the redox potential of the metal center, making it a more effective catalyst for specific transformations. The steric bulk of the ligand can influence the selectivity of the catalytic reaction by controlling the access of substrates to the metal center.

Given the structural features of the metal complexes of heptane-2,4,6-trione derivatives, it is plausible that they could exhibit catalytic activity in reactions such as oxidation of organic substrates or in redox-driven processes. However, further research is needed to explore and establish the specific catalytic potential of this class of trione-metal complexes.

Applications of 4 Heptene 2,3,6 Trione, 5 Methyl in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Building Complex Molecular Architectures

The structure of 4-Heptene-2,3,6-trione, 5-methyl- (see Table 1 for chemical identifiers) makes it a prime candidate as a versatile intermediate for the synthesis of complex molecular architectures. The presence of multiple reactive centers allows for a variety of chemical transformations, enabling the construction of intricate carbon skeletons.

The α,β-unsaturated ketone moiety is susceptible to conjugate addition reactions, such as Michael additions, allowing for the introduction of a wide range of nucleophiles at the β-position. wikipedia.org This reactivity, coupled with the presence of two additional ketone functionalities, opens pathways to a diverse set of poly-functionalized products. For instance, the resulting 1,4-dicarbonyl compounds are well-known precursors for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. acs.org

Furthermore, the diketone functionality can participate in various condensation reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds and the construction of new ring systems. nih.gov The strategic placement of the methyl group can also influence the regioselectivity of these reactions, offering a handle for controlling the final architecture of the target molecule.

Development of Novel Heterocyclic Systems and Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The trione (B1666649) structure of 4-Heptene-2,3,6-trione, 5-methyl- provides a rich platform for the construction of novel heterocyclic systems.

The 1,3-dicarbonyl unit within the molecule is a classic precursor for the synthesis of a wide variety of heterocycles, including pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with binucleophiles like hydrazines, hydroxylamine (B1172632), and ureas or amidines, respectively. nih.gov The presence of the additional α,β-unsaturated ketone system offers the potential for subsequent intramolecular reactions, leading to the formation of more complex, fused heterocyclic scaffolds. The reactivity of β-enamino diketones, which can be formed from 1,3-diketones, highlights their utility as precursors for a diverse range of nitrogen and oxygen-containing heterocycles. researchgate.nettandfonline.com

Derivatization for Targeted Chemical Properties

The multiple functional groups of 4-Heptene-2,3,6-trione, 5-methyl- allow for extensive derivatization to fine-tune its chemical properties for specific applications. For example, the ketone groups can be selectively reduced or converted to other functional groups. The double bond can be hydrogenated or functionalized through various addition reactions. organic-chemistry.org

These modifications can significantly alter the molecule's electronic properties, solubility, and steric profile. Such derivatization is a key strategy in the development of molecules with targeted biological activities or specific material properties.

Substrate for Biocatalytic Transformations and Enzymatic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The functional groups present in 4-Heptene-2,3,6-trione, 5-methyl- make it a potential substrate for various enzymatic transformations.

Ene-reductases, for instance, are known to catalyze the asymmetric reduction of α,β-unsaturated carbonyl compounds, which could lead to chiral saturated ketones from this trione. nih.govnih.gov This would be a valuable transformation for the synthesis of enantiomerically pure building blocks. Additionally, enzymes like aldolases and thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes can catalyze C-C bond formation, potentially using the ketone moieties as acceptors. acs.orgnih.govmdpi.comnih.gov The enzymatic reduction of the ketone functionalities is also a plausible transformation, offering stereoselective access to chiral alcohols. nih.gov

Exploration in Functional Materials

The development of new functional materials with tailored properties is a major focus of modern chemistry. The structural features of 4-Heptene-2,3,6-trione, 5-methyl- suggest its potential as a precursor for specialized polymers and non-linear optical materials.

The presence of an α,β-unsaturated ketone makes the molecule susceptible to polymerization. wikipedia.org Polymers derived from unsaturated ketones can exhibit interesting properties and have been explored for various applications. kglmeridian.comresearchgate.net The trione functionality could also be exploited for cross-linking or for the synthesis of high-performance aromatic polyketones, which are known for their thermal stability and mechanical strength. numberanalytics.comacs.orgrsc.org

Furthermore, molecules with extended π-systems and donor-acceptor characteristics, which could be synthesized from this trione, are known to exhibit non-linear optical (NLO) properties. tuni.finih.gov While the parent compound itself is unlikely to be a strong NLO material, its derivatization to create more extended conjugated systems could lead to materials with interesting photophysical properties.

Future Research Directions and Unexplored Avenues for 4 Heptene 2,3,6 Trione, 5 Methyl

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 4-Heptene-2,3,6-trione, 5-methyl- should prioritize environmentally benign methods that align with the principles of green chemistry. royalsocietypublishing.orgnih.govchemistryjournals.net Traditional synthetic routes to complex organic molecules often rely on hazardous reagents and generate significant waste. chemistryjournals.net Future research should focus on developing greener alternatives.

Key areas for investigation include:

Catalytic Approaches: The use of catalytic rather than stoichiometric reagents can significantly reduce waste. royalsocietypublishing.org Research into novel metal-based or organocatalysts could lead to more efficient and selective syntheses. For instance, employing catalysts like Cs-exchanged zeolites could offer an eco-friendly pathway. researchgate.net

Renewable Feedstocks: Exploring the use of renewable starting materials derived from biomass would enhance the sustainability of the synthesis. chemistryjournals.net

Alternative Solvents: The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a crucial aspect of sustainable chemistry. chemistryjournals.net

Energy Efficiency: Investigating microwave-assisted or flow chemistry processes could lead to reduced energy consumption and faster reaction times compared to traditional batch methods. chemistryjournals.net

A comparative table of potential green synthetic strategies is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. | Identification and engineering of enzymes for the specific transformations required. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, increased yields. chemistryjournals.net | Optimization of reaction conditions and scalability. |

| Flow Chemistry | Improved safety and control, ease of scalability, potential for automation. chemistryjournals.net | Reactor design and optimization for multistep continuous synthesis. |

| Aqueous Synthesis | Non-toxic and abundant solvent, potential for unique reactivity. rsc.org | Overcoming solubility issues and developing water-tolerant catalysts. |

Comprehensive Exploration of Novel Reaction Pathways

The rich functionality of 4-Heptene-2,3,6-trione, 5-methyl- offers a playground for the exploration of novel reaction pathways. The presence of two ketone groups, a dione moiety, and an α,β-unsaturated system opens the door to a variety of transformations.

Future research could focus on:

Cascade Reactions: Designing one-pot cascade reactions that form multiple bonds in a single operation would be an elegant and efficient way to build molecular complexity from this scaffold. researchgate.net

Asymmetric Catalysis: The development of enantioselective transformations of the prochiral centers within the molecule would be of significant interest, particularly for applications in medicinal chemistry.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods, such as radical-based reactions. rsc.org

Multi-component Reactions: The development of three-component reactions involving 4-Heptene-2,3,6-trione, 5-methyl- could lead to the rapid synthesis of diverse and complex molecular architectures. rsc.orgrsc.org

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers powerful tools to investigate the properties and reactivity of 4-Heptene-2,3,6-trione, 5-methyl- at a molecular level.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's electronic structure, spectroscopic properties, and reactivity. It can also be employed to elucidate reaction mechanisms and predict the stereochemical outcomes of reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents and other molecules. nih.gov This understanding is crucial for designing selective reactions and for predicting its behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives of 4-Heptene-2,3,6-trione, 5-methyl- are synthesized and their biological activities are tested, QSAR models could be developed to predict the activity of new analogues and guide the design of more potent compounds.

An interactive table summarizing potential computational approaches is provided below:

| Computational Method | Research Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Mechanistic investigation of novel reactions. | Transition state energies, reaction pathways, kinetic and thermodynamic parameters. |

| Molecular Dynamics (MD) Simulations | Study of conformational preferences and intermolecular interactions. nih.gov | Dominant conformers, solvent effects, binding affinities to potential biological targets. |

| QSAR Modeling | Prediction of biological activity for a library of derivatives. | Identification of key structural features for activity, design of new potent analogues. |

Integration into Supramolecular Chemistry and Nanomaterial Fabrication

The principles of supramolecular chemistry, which focus on non-covalent interactions, could be applied to 4-Heptene-2,3,6-trione, 5-methyl- to create novel materials with unique properties. wikipedia.orgresearchgate.net

Unexplored avenues in this area include:

Self-Assembly: The carbonyl groups of the molecule could participate in hydrogen bonding or metal coordination to drive the self-assembly of well-defined supramolecular architectures such as gels, liquid crystals, or polymers. wikipedia.org

Host-Guest Chemistry: The molecule could be designed to act as a host for specific guest molecules, leading to applications in sensing, separation, or catalysis. wikipedia.org

Nanomaterial Fabrication: The bottom-up approach of self-assembly can be utilized to fabricate nanomaterials. nih.govnih.gov 4-Heptene-2,3,6-trione, 5-methyl- could serve as a building block for the construction of functional nanomaterials with applications in electronics, catalysis, or drug delivery.

Discovery of New Chemical Transformations and Methodologies

The unique structure of 4-Heptene-2,3,6-trione, 5-methyl- makes it an ideal substrate for the discovery of new chemical reactions and synthetic methodologies.

Future research in this direction could involve:

Reactions of the Tricarbonyl Moiety: The vicinal tricarbonyl unit is a highly reactive functional group that can participate in a variety of transformations, including nucleophilic additions, cyclizations, and rearrangements. researchgate.netnih.gov Exploring the reactivity of this moiety in 4-Heptene-2,3,6-trione, 5-methyl- could lead to the discovery of novel heterocyclic systems.

Transformations of the α,β-Unsaturated Ketone: The enone functionality is a versatile handle for a wide range of reactions, including Michael additions, Diels-Alder reactions, and various pericyclic reactions. mdpi.com

Development of Novel Protecting Group Strategies: The presence of multiple reactive sites in the molecule necessitates the development of selective protecting group strategies to enable site-specific modifications.

The table below outlines potential new transformations:

| Functional Group | Potential Reaction Type | Expected Product Class |

| Tricarbonyl | Condensation with diamines | Novel heterocyclic compounds (e.g., quinoxalines) |

| α,β-Unsaturated Ketone | Asymmetric Michael Addition | Chiral 1,5-dicarbonyl compounds |

| Multiple Carbonyls | Reductive amination | Polyfunctionalized amino alcohols |

Q & A

Basic Question: What experimental strategies are recommended for synthesizing 4-Heptene-2,3,6-trione, 5-methyl-?

Methodological Answer:

Synthesis of polycarbonyl compounds like 4-Heptene-2,3,6-trione requires careful selection of precursors and reaction conditions. For example, analogous ketone-rich systems (e.g., 2-methyl-6-phenyl-heptene derivatives) are synthesized via aldol condensation or Michael addition, optimized with catalysts like L-proline or Lewis acids . Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance carbonyl reactivity.

- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions like polymerization.

- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive ketones during synthesis .

Table 1: Example reaction parameters for analogous compounds

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | L-proline | 94 | |

| Michael Addition | BF₃·Et₂O | 78 |

Basic Question: How can researchers purify and isolate 4-Heptene-2,3,6-trione derivatives effectively?

Methodological Answer:

Purification challenges arise due to the compound’s high polarity and thermal sensitivity. Recommended approaches:

- Chromatography : Use flash column chromatography with silica gel and gradient elution (hexane:ethyl acetate, 8:2 to 6:4) to separate carbonyl-rich isomers .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) for crystal formation, monitored via melting-point analysis .

- Safety note : Implement inert atmospheres (N₂/Ar) during handling to prevent oxidation .

Basic Question: What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

Multi-modal characterization is essential:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .

Advanced Question: How do reaction mechanisms differ for 4-Heptene-2,3,6-trione under acidic vs. basic conditions?

Methodological Answer:

The compound’s reactivity is highly pH-dependent:

- Acidic conditions : Protonation of carbonyl groups may lead to keto-enol tautomerism, altering electrophilicity. Monitor via UV-Vis spectroscopy for shifts in λmax .

- Basic conditions : Deprotonation at the α-carbon initiates nucleophilic attacks, forming adducts. Kinetic studies using stopped-flow techniques can resolve transient intermediates .

Advanced Question: What factors influence the compound’s stability in environmental or biological systems?

Methodological Answer:

Stability studies should assess:

- Oxidative degradation : Expose to O₂ or ROS (reactive oxygen species), tracking decomposition via HPLC .

- Hydrolytic susceptibility : Investigate pH-dependent hydration (e.g., formation of geminal diols) using isotopic labeling (²H/¹⁸O) and NMR .

- Surface interactions : Adsorption on silica or cellulose surfaces (common indoor environments) alters reactivity; use microspectroscopic imaging (AFM-IR) to map surface binding .

Advanced Question: Can computational modeling predict regioselectivity in derivatization reactions?

Methodological Answer:

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. For example:

- Electrophilic attack : Highest Fukui indices at C-3 and C-6 due to electron-deficient carbonyl groups.

- Nucleophilic attack : Methyl-substituted C-5 shows reduced reactivity, validated by experimental yields .

Advanced Question: How does the compound interact with metal ions in catalytic systems?

Methodological Answer:

Polyketones act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Methodological steps:

- Complexation studies : Titrate with metal salts in ethanol, monitoring UV-Vis for ligand-to-metal charge transfer (LMCT) bands .

- Catalytic testing : Evaluate metal complexes in oxidation reactions (e.g., cyclohexane → adipic acid), comparing turnover frequencies (TOF) .

Advanced Question: How to resolve contradictions in reported spectral data for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects or impurities. Mitigation strategies:

- Standardize conditions : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and control temperature during NMR acquisition .

- Cross-validate : Compare with high-purity reference samples synthesized via distinct routes (e.g., enzymatic vs. chemical catalysis) .

Advanced Question: What strategies exist for studying its biological activity without commercial assays?

Methodological Answer:

In-house assays can include:

- Enzyme inhibition : Test against acetylcholinesterase or cytochrome P450 isoforms, using spectrophotometric monitoring of cofactor depletion .

- Cellular uptake : Radiolabel the compound (³H/¹⁴C) and quantify accumulation in cell lysates via scintillation counting .

Advanced Question: How to design experiments for real-time monitoring of its degradation pathways?

Methodological Answer:

Employ advanced instrumentation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.